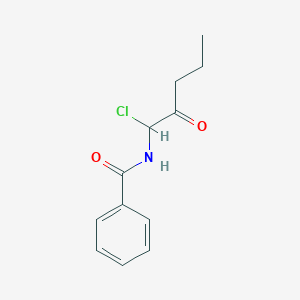
N-(1-Chloro-2-oxopentyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Chloro-2-oxopentyl)benzamide is an organic compound with the molecular formula C12H14ClNO2. It contains a benzamide group attached to a 1-chloro-2-oxopentyl chain. This compound is characterized by its aromatic benzene ring, a secondary amide group, and a ketone group in the aliphatic chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Chloro-2-oxopentyl)benzamide typically involves the reaction of benzamide with 1-chloro-2-oxopentane under specific conditions. One common method involves the use of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is carried out at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1-Chloro-2-oxopentyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The ketone group can be reduced to an alcohol, or the compound can undergo oxidation reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or reduced amides.
Scientific Research Applications
N-(1-Chloro-2-oxopentyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of N-(1-Chloro-2-oxopentyl)benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The presence of the ketone and amide groups allows it to participate in various biochemical pathways, affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-(1-Chloro-2-oxopentyl)benzamide: Contains a benzamide group with a 1-chloro-2-oxopentyl chain.
N-(1-Bromo-2-oxopentyl)benzamide: Similar structure but with a bromine atom instead of chlorine.
N-(1-Chloro-2-oxopentyl)aniline: Similar structure but with an aniline group instead of benzamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a ketone and an amide group allows it to participate in a wide range of chemical reactions and interact with various biological targets .
Properties
CAS No. |
88297-83-0 |
|---|---|
Molecular Formula |
C12H14ClNO2 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
N-(1-chloro-2-oxopentyl)benzamide |
InChI |
InChI=1S/C12H14ClNO2/c1-2-6-10(15)11(13)14-12(16)9-7-4-3-5-8-9/h3-5,7-8,11H,2,6H2,1H3,(H,14,16) |
InChI Key |
JZVRWLSIMACTOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(NC(=O)C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















